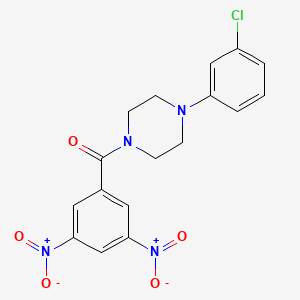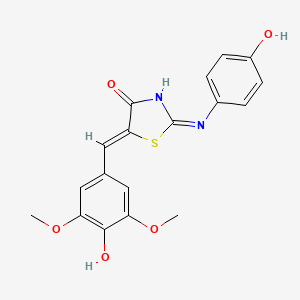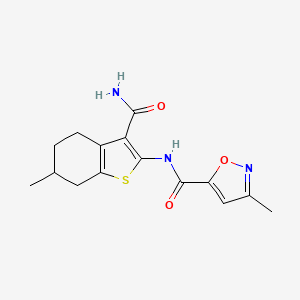
(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone: is a chemical compound with the molecular formula C17H15ClN4O5 4-(3-Chlorophenyl)-1-piperazinylmethanone .... It is a derivative of piperazine and contains both chlorophenyl and dinitrophenyl groups4-(3-Chlorophenyl)-1-piperazinylmethanone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with 3-chlorophenylpiperazine under controlled conditions4-(3-Chlorophenyl)-1-piperazinylmethanone .... The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction4-(3-Chlorophenyl)-1-piperazinylmethanone ....
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity4-(3-Chlorophenyl)-1-piperazinylmethanone .... Continuous flow reactors and automated systems can be employed to enhance production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro groups can be further oxidized under specific conditions.
Reduction: : The nitro groups can be reduced to amino groups.
Substitution: : The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of dinitrobenzoic acids.
Reduction: : Formation of dinitroanilines.
Substitution: : Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate the effects of nitro-containing compounds on biological systems.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone exerts its effects involves its interaction with molecular targets and pathways. The nitro groups can act as electrophiles, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone: can be compared with other similar compounds such as 4-(3-Chlorophenyl)piperazin-1-yl)methanone and 3,5-dinitrophenylpiperazine . These compounds share structural similarities but differ in their functional groups and potential applications. The presence of both chlorophenyl and dinitrophenyl groups in This compound makes it unique and versatile in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O5/c18-13-2-1-3-14(10-13)19-4-6-20(7-5-19)17(23)12-8-15(21(24)25)11-16(9-12)22(26)27/h1-3,8-11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZKYQKBZPMUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2696407.png)

![1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696410.png)
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)


![ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)


![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2696429.png)

